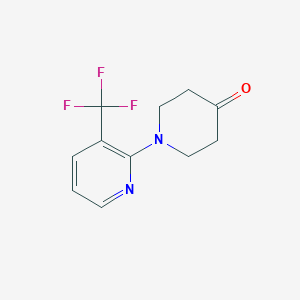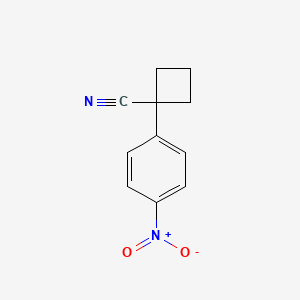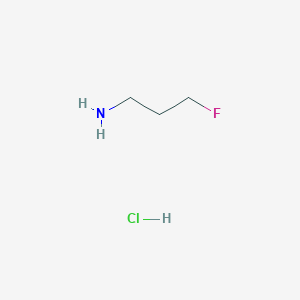
7-Oxo-7-(4-trifluoromethylphenyl)heptanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 7-Oxo-7-(4-trifluoromethylphenyl)heptanoic acid is not directly mentioned in the provided papers. However, the papers do discuss related compounds with trifluoromethyl groups and phenyl groups, which are relevant to the analysis of the compound . For instance, the synthesis of novel 7-heterocycle-6-trifluoromethyl-3-oxoquinoxaline-2-carboxylic acids with substituted phenyl groups has been described, highlighting the importance of the trifluoromethyl group for biological activity and physicochemical properties .
Synthesis Analysis
The synthesis of related compounds involves the introduction of a trifluoromethyl group at a strategic position to confer good biological activity and physicochemical properties. For example, compound 14h (KRP-199) was synthesized with a 4-carboxyphenyl group joined through a urethane linkage to a 7-imidazolyl heterocycle . Another synthesis approach for a structurally related compound involved the cyclization of 3,5,7-trioxo-7-phenylheptanoic acid using acetic anhydride to form a δ-lactone .
Molecular Structure Analysis
The molecular structure of compounds similar to 7-Oxo-7-(4-trifluoromethylphenyl)heptanoic acid is characterized by the presence of a trifluoromethyl group and a substituted phenyl group. The presence of these groups is known to influence the compound's affinity for certain receptors, such as the AMPA receptor, and its neuroprotective effects .
Chemical Reactions Analysis
The chemical reactions involving compounds with trifluoromethyl and phenyl groups can lead to the formation of various products with significant biological activities. For instance, the lactonization of 3,5,7-trioxo-7-phenylheptanoic acid resulted in the formation of δ-lactones, which have biogenetic significance . Similarly, the synthesis of imide derivatives of 7-oxabicyclo[2.2.1]heptane-2,3-dimethyl-2,3-dicarboxylic acid demonstrated antitumor activity .
Physical and Chemical Properties Analysis
The introduction of a trifluoromethyl group at certain positions in a compound's structure has been shown to improve its physicochemical properties, such as stability to light and solubility in aqueous solutions. These properties are crucial for the potential therapeutic application of the compounds . The synthesis of 7-oxo-4-thia-1-azabicyclo[3.2.0]heptane, a basic skeleton of penicillins, also emphasizes the importance of the synthesis methods in determining the physical and chemical properties of the final product .
Applications De Recherche Scientifique
Crystal Structure Analysis
The study of the crystal structures of related compounds, including 6-(4-chlorophenylamino)6-oxohexanoic acid and 7-oxo-7(phenylamino)heptanoic acid, highlighted the hydrogen-bond networks in these structures. The similarities in hydrogen bonding patterns might offer insights into the molecular interactions and stability of 7-Oxo-7-(4-trifluoromethylphenyl)heptanoic acid (Feeder & Jones, 1994).
Infrared and Raman Spectroscopy in Keto Acid Phosphoranes
The investigation into the crystal structures and hydrogen bonding patterns of keto acid phosphoranes, including related compounds, utilized both X-ray crystallography and infrared and Raman spectroscopy. These studies provide valuable data on the molecular structure and bonding characteristics, which could be relevant for understanding the properties of 7-Oxo-7-(4-trifluoromethylphenyl)heptanoic acid (Abell et al., 1991).
Applications in Natural Product Synthesis
Synthesis of Penicillin-type β-Lactams
7-Oxo-7-(4-trifluoromethylphenyl)heptanoic acid might have potential applications in the synthesis of complex molecules. For instance, the synthesis of 7-Oxo-4-thia-1-azabicyclo[3.2.0]heptane, a core structure in penicillins, was achieved, showcasing the utility of similar compounds in pharmaceutical synthesis (Chiba et al., 1985).
Prostaglandin Synthesis
Compounds related to 7-Oxo-7-(4-trifluoromethylphenyl)heptanoic acid have been used in the synthesis of prostaglandins, indicating potential applications in the synthesis or modification of biologically active compounds (Babler & Moy, 1979).
Medicinal Chemistry and Drug Synthesis
Renin Inhibitory Peptides
A study on the synthesis of specific heptanoate derivatives, which serve as intermediates for renin inhibitory peptides, demonstrates the relevance of similar compounds in medicinal chemistry. This indicates potential utility in the development of enzyme inhibitors or other therapeutic agents (Thaisrivongs et al., 1987).
Biochemical Studies and Enzyme Inhibitors
HMG-CoA Reductase Inhibitors
Research into 7-(substituted aryl)-3,5-dihydroxy-6-heptenoic acids and their lactone derivatives, which are structurally similar to 7-Oxo-7-(4-trifluoromethylphenyl)heptanoic acid, has shown significant inhibition of HMG-CoA reductase. This suggests potential applications in the study or development of cholesterol-lowering drugs (Hoffman et al., 1985).
Safety And Hazards
The safety and hazards associated with 7-Oxo-7-(4-trifluoromethylphenyl)heptanoic acid are not specified in the search results. For detailed safety information, one should refer to the material safety data sheet (MSDS) provided by the manufacturer or supplier, or look for information in databases like PubChem .
Propriétés
IUPAC Name |
7-oxo-7-[4-(trifluoromethyl)phenyl]heptanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3O3/c15-14(16,17)11-8-6-10(7-9-11)12(18)4-2-1-3-5-13(19)20/h6-9H,1-5H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MENCMQVBLGYUKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCCCC(=O)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60620425 |
Source


|
| Record name | 7-Oxo-7-[4-(trifluoromethyl)phenyl]heptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Oxo-7-(4-trifluoromethylphenyl)heptanoic acid | |
CAS RN |
502651-46-9 |
Source


|
| Record name | 7-Oxo-7-[4-(trifluoromethyl)phenyl]heptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol](/img/structure/B1323412.png)
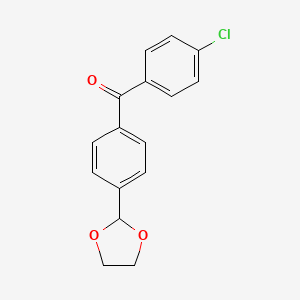
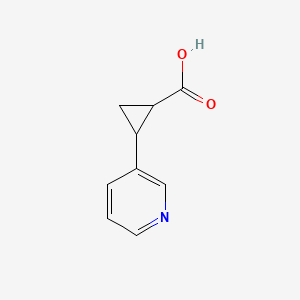
![2-[2-Amino(ethyl)anilino]-1-ethanol](/img/structure/B1323417.png)



![1-(8-Benzyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-2,2,2-trifluoroethanone](/img/structure/B1323421.png)
